7-Methylquinolin-8-ol
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Overview
Description
7-Methylquinolin-8-ol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 7th position and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-8-ol can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of an aromatic amine (such as a meta-substituted aniline with a methyl group at the meta position) with glycerol and a dehydrating agent. The reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
7-Methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 7-Methylquinolin-8-ol varies depending on its application. In biological systems, it often targets enzymes or receptors involved in critical pathways. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In medicinal applications, it may interact with specific molecular targets to exert anticancer or antimalarial effects .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar structure but without the methyl group.
7-Chloroquinoline: A halogenated derivative with a chlorine atom at the 7th position
Uniqueness: 7-Methylquinolin-8-ol is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This structural modification enhances its chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
7-methylquinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOZEWPJSYBORW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344104 |
Source
|
Record name | 7-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-68-4 |
Source
|
Record name | 7-Methyl-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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